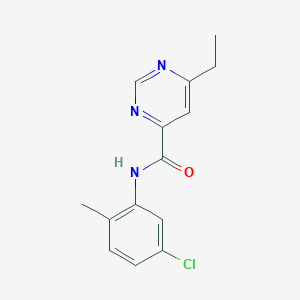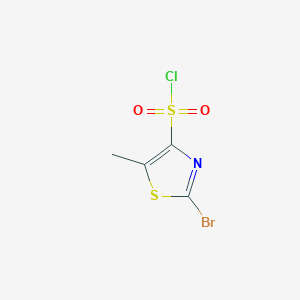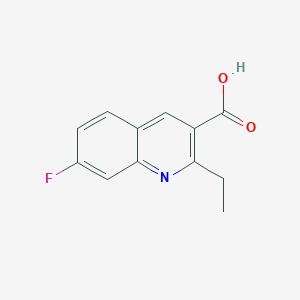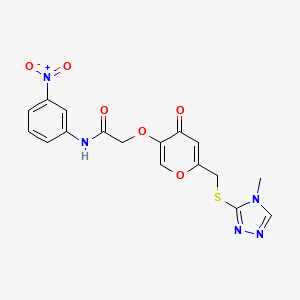![molecular formula C19H22F3N3O4S B2390972 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097917-74-1](/img/structure/B2390972.png)
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22F3N3O4S and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition and Enzyme Interaction Studies
A series of compounds including derivatives similar to 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their potential to selectively inhibit human heart chymase. These studies involve detailed structure-activity relationship investigations, revealing insights into hydrophobic interactions and hydrogen-bond acceptor influences on activity. Molecular modeling has provided further understanding of the interaction mechanisms with enzymes, emphasizing the role of specific moieties and their spatial arrangement for effective enzyme inhibition (Niwata et al., 1997).
Synthesis and Chemical Property Exploration
Research has been conducted on the chemoselective N-alkylation of imidazolidine-2,4-dione, leading to novel imides and further exploring their reductive properties to produce specific analogs. This synthetic pathway highlights the versatility of imidazolidine-2,4-dione derivatives in accessing a variety of structurally diverse compounds with potential biological activity (Parihar & Ramana, 2003).
Pharmacological Evaluations
Studies on imidazolidine-2,4-dione derivatives have explored their hypoglycemic activity, revealing some compounds that significantly lower blood glucose levels in diabetic models. These findings suggest potential therapeutic applications for diabetes management, showcasing the chemical's relevance in developing new antidiabetic agents (Hussain et al., 2015).
Structural and Molecular Analyses
Investigations into the structural and spectral properties of imidazolidine-2,4-dione derivatives have been conducted, including X-ray diffraction and DFT studies. These analyses provide detailed insights into the molecular geometry, electronic structure, and thermal stability of these compounds, contributing valuable information for the design of molecules with desired properties (Prasad et al., 2018).
Anticancer Activity Assessments
Efforts to synthesize and evaluate the anticancer activity of novel imidazolidine-2,4-dione derivatives have identified compounds with promising activity against various cancer cell lines. These studies contribute to the ongoing search for effective anticancer agents and underline the potential of imidazolidine-2,4-dione derivatives in oncological research (Kumar et al., 2013).
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4S/c20-19(21,22)14-3-1-13(2-4-14)12-30(28,29)23-9-7-15(8-10-23)24-11-17(26)25(18(24)27)16-5-6-16/h1-4,15-16H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHOGBZZUTVID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)


![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)





![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)
![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)
